Thiourea, N-(2-benzoyl-4-nitrophenyl)-N'-(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a unique combination of functional groups, including a benzoyl group, a nitro group, and a bromophenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoyl-4-nitroaniline with 4-bromophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form sulfonyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions can facilitate the substitution of the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of functional groups such as the nitro and bromophenyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-chlorophenyl)-
- Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-fluorophenyl)-
- Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-methylphenyl)-
Uniqueness
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in designing specific reactions and applications.
Properties
CAS No. |
111044-13-4 |
---|---|
Molecular Formula |
C20H14BrN3O3S |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
1-(2-benzoyl-4-nitrophenyl)-3-(4-bromophenyl)thiourea |
InChI |
InChI=1S/C20H14BrN3O3S/c21-14-6-8-15(9-7-14)22-20(28)23-18-11-10-16(24(26)27)12-17(18)19(25)13-4-2-1-3-5-13/h1-12H,(H2,22,23,28) |
InChI Key |
QHVKTRHQKRBFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=S)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.